molecular formula C13H13Cl B1383632 1-(Chloromethyl)-2,6-dimethylnaphthalene CAS No. 107517-28-2

1-(Chloromethyl)-2,6-dimethylnaphthalene

Cat. No. B1383632
M. Wt: 204.69 g/mol
InChI Key: MDJOVYNQRMYHTN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound. It is a key material for synthesizing dye pigments and as a fluorescent brightening agent . It is also employed in synthetic resin and medicine .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene involves several steps. The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-2,6-dimethylnaphthalene can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . The dipole moment, linear polarizabilities, anisotropy, first and second hyperpolarizabilities values can be computed using the same basis set .


Chemical Reactions Analysis

The chemical reactions of 1-(Chloromethyl)-2,6-dimethylnaphthalene are complex and can involve multiple steps. For instance, the reaction with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling .


Physical And Chemical Properties Analysis

1-(Chloromethyl)-2,6-dimethylnaphthalene is a prismatic crystal with a density of 1.17 and a melting point of 20-22°C . It has a boiling point of 291-292°C, 167-169°C at 3.33kPa, 150-152°C at 1.73kPa, 135-136°C at 0.8kPa, and a refractive index of 1.6380 . It is soluble in benzene and ethanol .

Scientific Research Applications

Isomerization Studies

Isomerization of dimethylnaphthalene (DMN) has been a subject of interest. A study showed the liquid phase isomerization of 1,5- to 2,6-DMN using acidic zeolite catalysts, highlighting the effects of catalyst type and reaction temperature. The study provided insights into the thermodynamic and kinetic controls necessary to maximize 2,6-DMN production, revealing the endothermic nature of the isomerization process (Kraikul, Rangsunvigit, & Kulprathipanja, 2005).

Structural and Molecular Studies

The structure of dimethylnaphthalene molecules, such as 1,8-dimethylnaphthalene, has been examined using neutron diffraction. This research provided valuable information about the steric effects and methyl group librations in these molecules, offering insights into their chemical behavior and properties (Wilson & Nowell, 2000).

Adsorption Characteristics

Research has also been conducted on the adsorption of DMN isomers on zeolites. This study explored how DMNs interact with various ion-exchanged faujasite zeolites, which is crucial for understanding and improving purification processes for these compounds (Kraikul, Rangsunvigit, & Kulprathipanja, 2006).

Chemical Reaction Studies

The Friedel–Crafts acylations of aromatic hydrocarbons, including 2,6-DMN, have been studied. These reactions, important in organic synthesis, provide pathways to various acylated products, useful in further chemical applications (Gore & Yusuf, 1968).

Synthesis Methods

The synthesis of 2,6-DMN has been explored through various methods. Studies have examined the transmethylation process, the impact of reaction conditions, and catalyst selection, which are critical for industrial applications (Shuai, 2006).

Safety And Hazards

1-(Chloromethyl)-2,6-dimethylnaphthalene is a hazardous substance. It causes severe skin burns and eye damage . It is toxic if inhaled .

properties

IUPAC Name

1-(chloromethyl)-2,6-dimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJOVYNQRMYHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,6-dimethylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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